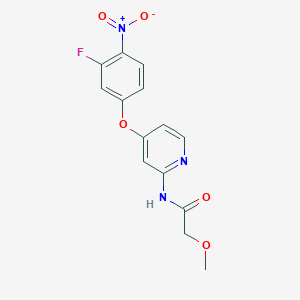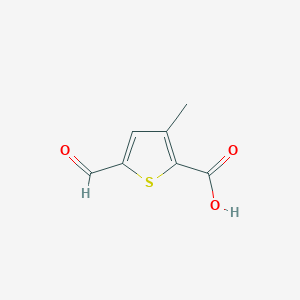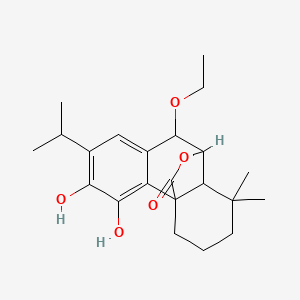
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a nitrophenoxy group, and a methoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Nitration: Introduction of a nitro group to a fluorophenol derivative.
Etherification: Formation of the phenoxy linkage by reacting the nitrofluorophenol with a pyridine derivative.
Amidation: Coupling of the resulting intermediate with methoxyacetic acid or its derivatives under appropriate conditions to form the final amide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of methoxyacetic acid and the corresponding amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: As a probe to study biological processes involving its molecular targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-chloroacetamide: Similar structure with a chloroacetamide moiety instead of methoxyacetamide.
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-ethoxyacetamide: Similar structure with an ethoxyacetamide moiety.
Uniqueness
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H12FN3O5 |
|---|---|
Peso molecular |
321.26 g/mol |
Nombre IUPAC |
N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19) |
Clave InChI |
IYZVTNJFPJFISC-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)


![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)



![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)

![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
